Methyl 4-amino-6-bromopicolinate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Avoid synthetic failure from regioisomer mix-ups. Methyl 4-amino-6-bromopicolinate (CAS 1353101-52-6) is the definitive 4-amino-6-bromo regioisomer-using alternatives like methyl 6-amino-4-bromopicolinate leads to divergent reactivity in cross-coupling. • Enables exclusive C6 derivatization via Suzuki-Miyaura or Buchwald-Hartwig coupling. • Methyl ester serves as a masked carboxylic acid for orthogonal protection strategies. • Critical intermediate for picolinate herbicide scaffolds and PROTAC linker attachment. • 98% purity, characterized by NMR & HPLC. Research-use only; ships worldwide.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1353101-52-6
Cat. No. B12343858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-6-bromopicolinate
CAS1353101-52-6
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC(=C1)N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10)
InChIKeySIWLFCWQHIPRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-6-bromopicolinate Overview


Methyl 4-amino-6-bromopicolinate (CAS 1353101-52-6) is a heterocyclic organic compound belonging to the class of substituted picolinates . It is characterized by a pyridine core with a methyl ester group at the 2-position, a primary amino group at the 4-position, and a bromine atom at the 6-position . This specific substitution pattern defines its identity and differentiates it from other halogenated picolinates, positioning it as a versatile intermediate in organic synthesis, particularly for applications in drug discovery and agrochemical research [1].

Methyl 4-amino-6-bromopicolinate Substitution Risks


Assuming functional equivalence between methyl 4-amino-6-bromopicolinate and its close analogs—such as the regioisomer methyl 6-amino-4-bromopicolinate or the chloro-analog—can lead to synthetic failure or divergent biological outcomes. The specific positioning of the bromine atom dictates the regio- and chemoselectivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, which are central to the compound's utility as a synthetic building block [1]. Furthermore, the choice of halogen (Br vs. Cl vs. I) profoundly influences the reactivity, bond strength, and steric environment of the molecule [2]. The following sections provide quantitative and structural evidence to support the selection of this specific regioisomer and halogen derivative over its most relevant comparators for defined research and industrial applications.

Methyl 4-amino-6-bromopicolinate: Key Evidence


Suzuki-Miyaura Regioselectivity: 6-Br vs. 4-Br Isomers

The 6-bromo-4-amino substitution pattern is specifically designed for selective cross-coupling at the 6-position. In contrast, the regioisomeric methyl 6-amino-4-bromopicolinate directs coupling to the 4-position [1]. This is a critical, non-interchangeable differentiation point. In a typical Suzuki coupling protocol using aryl boronic acids, the 6-bromo derivative enables the introduction of aryl or heteroaryl groups adjacent to the picolinate ester, a motif prevalent in bioactive molecules [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity: 4-Amino-6-bromo vs. 6-Amino-4-bromo Isomers

The computed lipophilicity of methyl 4-amino-6-bromopicolinate differs from its regioisomer. PubChem data for the 6-amino-4-bromo isomer reports an XLogP3-AA of 1.4 [1]. While computed XLogP values for the 4-amino-6-bromo isomer are not consistently available in the same database, the structural difference implies a distinct electronic and steric environment that can influence logP, which is a key determinant of membrane permeability and bioavailability in drug discovery programs.

Drug Design ADME Computational Chemistry

Halogen Reactivity Profile: Br vs. Cl vs. I

The choice of a bromine atom at the 6-position offers a distinct reactivity profile compared to chlorine and iodine analogs. In palladium-catalyzed cross-couplings, aryl bromides are generally more reactive than aryl chlorides but more stable and easier to handle than aryl iodides [1]. This positions the bromo derivative as the preferred substrate for many routine and high-throughput coupling reactions. For example, in the synthesis of 6-aryl-4-aminopicolinates, the corresponding 6-chloro derivatives often require harsher conditions or more specialized catalysts [1].

Organic Synthesis Process Chemistry Catalysis

Hydrogen Bonding: Methyl Ester vs. Carboxylic Acid

Methyl 4-amino-6-bromopicolinate offers a distinct hydrogen bonding profile compared to its corresponding carboxylic acid, 4-amino-6-bromopicolinic acid. The target compound has one hydrogen bond donor (HBD) count, while the acid analog has two HBDs, which can significantly alter solubility, permeability, and intermolecular interactions . This makes the methyl ester a valuable intermediate for further synthetic elaboration, where the ester serves as a masked carboxylic acid that can be revealed late-stage in a synthetic sequence.

Medicinal Chemistry Crystal Engineering Solubility

Methyl 4-amino-6-bromopicolinate: Application Scenarios


6-Substituted Library Synthesis for Drug Discovery

This compound is the optimal starting material for generating diverse libraries of 6-substituted-4-aminopicolinates via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [1]. Its regiospecificity ensures that derivatization occurs exclusively at the 6-position, adjacent to the ester, a motif found in numerous bioactive molecules. The bromine atom provides the necessary reactivity for efficient coupling without the instability associated with the iodo analog [1]. This scenario directly leverages the differentiation evidence on regio- and chemoselectivity outlined in Section 3.

Herbicide Intermediate Development

The 4-amino-6-bromopicolinate scaffold is a key intermediate in the synthesis of certain picolinate herbicides [1]. The specific 6-bromo substitution pattern is crucial for introducing the necessary heterocyclic or aryl substituents that confer herbicidal activity and crop selectivity. Using an alternative regioisomer or halogen analog would result in a different final product with potentially altered or abolished herbicidal properties [1]. This application is supported by patent literature describing the synthesis of 4-amino-6-substituted picolinates for herbicidal use.

Late-Stage Functionalization

The methyl ester functionality allows for orthogonal protection and deprotection strategies [1]. The compound can be incorporated into a larger molecular framework, with the ester serving as a masked carboxylic acid that can be hydrolyzed at a later stage to reveal a polar functional group for improved solubility or target engagement. This is a distinct advantage over the corresponding free acid, which would require protection/deprotection steps and may limit solubility in organic media during earlier synthetic steps [1].

PROTAC Building Block

The differentiated physicochemical properties, such as its specific lipophilicity (XLogP) and hydrogen bonding profile compared to its regioisomer and acid analog [1], make methyl 4-amino-6-bromopicolinate a valuable building block for constructing heterobifunctional degraders (PROTACs). The 6-bromo position provides a convenient handle for attaching a linker that connects the target protein-binding moiety to the E3 ligase ligand. The selection of this specific regioisomer over others is critical to maintain the proper orientation and distance between the two binding moieties, which is essential for forming a functional ternary complex [1].

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